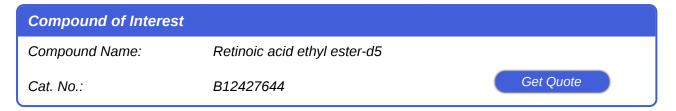


Application Notes and Protocols: Mass Spectrometry Analysis of Retinoic Acid Ethyl Ester-d5

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid ethyl ester-d5 is a deuterated analog of retinoic acid ethyl ester, commonly utilized as an internal standard in quantitative mass spectrometry-based bioanalytical assays. Its stable isotope label allows for precise and accurate quantification of endogenous or administered retinoic acid and its esters in complex biological matrices, correcting for variations in sample preparation and instrument response. Understanding its fragmentation pattern is crucial for developing robust and sensitive LC-MS/MS methods. These application notes provide a detailed overview of the mass spectrometric behavior of Retinoic acid ethyl ester-d5, along with comprehensive protocols for its analysis.

Mass Spectrometry Fragmentation Pattern

The analysis of **Retinoic acid ethyl ester-d5** is typically performed using a triple quadrupole mass spectrometer operating in positive ionization mode, with either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[1] Positive ion APCI has been noted to be highly sensitive for retinoic acid analysis.[2] Upon introduction into the mass spectrometer, the molecule is protonated to form the precursor ion [M+H]⁺. The molecular formula for all-trans-Retinoic Acid-d5 Ethyl Ester is C₂₂H₂₇D₅O₂, with a molecular weight of







approximately 333.52 Da.[3] The protonated precursor ion is therefore observed at a mass-to-charge ratio (m/z) of approximately 334.5.

Collision-induced dissociation (CID) of the precursor ion in the collision cell (Q2) of the mass spectrometer leads to the formation of characteristic product ions. The fragmentation is influenced by the ethyl ester group and the polyene chain of the retinoid structure. Based on the fragmentation of similar compounds like all-trans-retinoic acid (atRA) and its deuterated form (atRA-d5), a plausible fragmentation pathway can be proposed.[1][2]

A primary fragmentation event for ethyl esters is the neutral loss of ethene (C₂H₄, 28 Da), resulting in a fragment corresponding to the protonated retinoic acid-d5. Another potential loss is that of ethanol (C₂H₅OH, 46 Da). Subsequent fragmentation of the retinoid backbone leads to further product ions. For non-deuterated atRA (precursor m/z 301.1), a major product ion is observed at m/z 205.0.[2] For atRA-d5, a key fragment is seen at approximately m/z 126.8.[1]

Quantitative Data Summary

The following table summarizes the key mass transitions for **Retinoic acid ethyl ester-d5** in a typical LC-MS/MS experiment. These transitions are suitable for developing a Multiple Reaction Monitoring (MRM) assay.



Parameter	Value (m/z)	Description	Role in Assay
Precursor Ion [M+H]+	~334.5	Protonated molecule of Retinoic acid ethyl ester-d5	Q1 Precursor
Product Ion 1	~306.5	[M+H - C ₂ H ₄]+: Loss of ethene from the ethyl ester group	Quantifier
Product Ion 2	~288.5	[M+H - C ₂ H ₅ OH] ⁺ : Loss of ethanol from the ethyl ester group	Qualifier
Product Ion 3	~210.0	Fragmentation of the polyene backbone (analogous to the m/z 205 fragment of atRA)	Qualifier
Product Ion 4	~126.8	Fragment from the cyclohexene ring and side chain, retaining the deuterium labels	Qualifier

Note: The exact m/z values and their relative intensities may vary slightly depending on the specific mass spectrometer and optimized collision energies.

Experimental Protocols Stock and Working Solution Preparation

Materials:

- all-trans-Retinoic Acid-d5 Ethyl Ester (purity >98%)
- LC-MS grade dimethyl sulfoxide (DMSO)
- LC-MS grade methanol
- Amber glass vials to protect from light[1]



Procedure:

- Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of all-trans-Retinoic Acid-d5
 Ethyl Ester and dissolve it in 1 mL of DMSO in an amber vial. Vortex until fully dissolved.
 Store at -80°C.
- Working Solutions: Prepare a series of working solutions by diluting the stock solution with methanol. For use as an internal standard in a calibration curve, a typical concentration might be in the range of 100-1000 ng/mL, depending on the expected concentration of the analyte. All solutions should be stored in amber vials at -20°C when not in use.

Sample Preparation from Plasma (Protein Precipitation and Liquid-Liquid Extraction)

This protocol is adapted from methods used for the extraction of retinoic acid from biological matrices.[1]

Materials:

- Human plasma
- Internal standard working solution (e.g., 500 pg/mL in methanol)
- Methanol (ice-cold)
- 10 M Hydrochloric acid (HCl)
- Hexane
- Ethyl acetate
- Microcentrifuge tubes (amber or covered in foil)
- Nitrogen evaporator

Procedure:



- To 200 μL of plasma in an amber microcentrifuge tube, add 10 μL of the internal standard working solution.
- Add 5 μL of 10 M HCl to acidify the sample. Vortex briefly.
- Add 400 μL of ice-cold methanol for protein precipitation. Vortex for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new amber tube.
- Add 300 μL of hexane and 300 μL of ethyl acetate to the supernatant. Vortex for 10 seconds.
- Allow the mixture to stand for 20 minutes at 4°C in the dark to facilitate phase separation.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the upper organic phase to a clean amber tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Method

Instrumentation:

- HPLC system (e.g., Agilent 1100 series or equivalent)[1]
- Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Endura or equivalent)[4]

Liquid Chromatography Conditions:



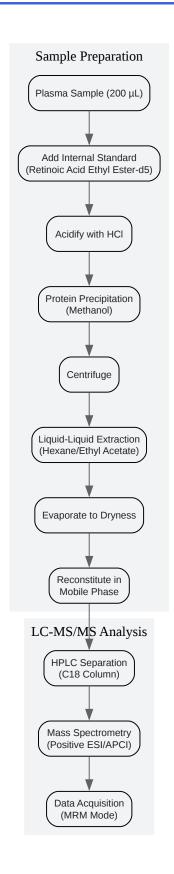
Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm particle size)[1]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Methanol
Gradient	0-1 min: 50% B; 1-8 min: 50-95% B; 8-10 min: 95% B; 10.1-12 min: 50% B
Flow Rate	0.3 mL/min
Injection Volume	10 μL
Column Temperature	25°C

Mass Spectrometry Conditions:

Parameter	Value
Ionization Source	ESI or APCI, Positive Ion Mode[1]
Ion Spray Voltage	4500 V
Source Temperature	450°C
MRM Transitions	See table in "Quantitative Data Summary" section
Collision Gas	Nitrogen or Argon
Collision Energy	Optimize for each transition (typically 15-30 eV)
Dwell Time	100-200 ms

Visualizations Experimental Workflow



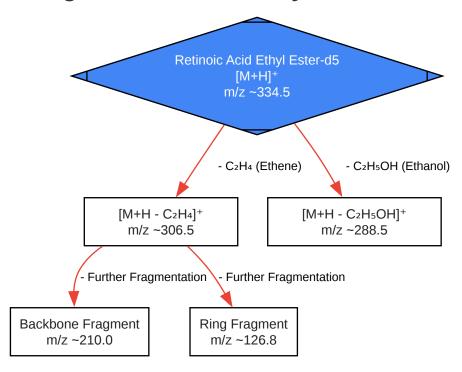


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Caption: Workflow for the quantitative analysis of retinoids.



Proposed Fragmentation Pathway



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